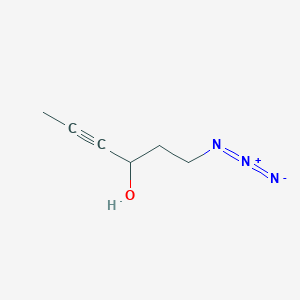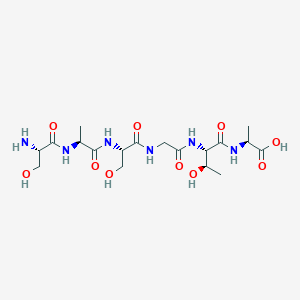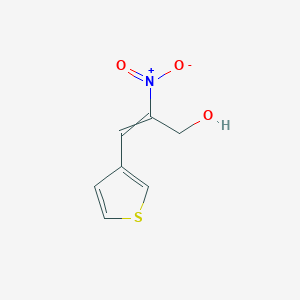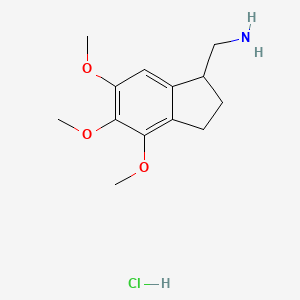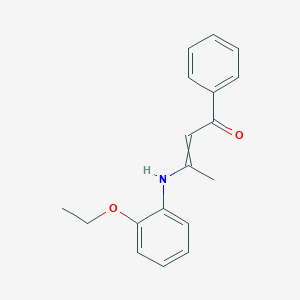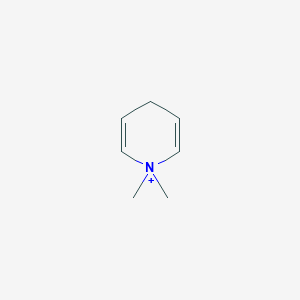
1,1-Dimethyl-1,4-dihydropyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1,4-dihydropyridin-1-ium is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly in the treatment of cardiovascular diseases. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,4-dihydropyridin-1-ium can be synthesized through several methods. One common approach involves the use of activated pyridinium salts with difluorinated gem-diols, creating a highly regioselective and simple synthesis of 1,4-dihydropyridines . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods: Industrial production of this compound often employs multi-component one-pot and green synthetic methodologies. These methods are not only efficient but also environmentally friendly, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-1,4-dihydropyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine derivatives, while reduction can produce various substituted dihydropyridines .
Scientific Research Applications
1,1-Dimethyl-1,4-dihydropyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in cardiovascular treatments.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,4-dihydropyridin-1-ium involves its interaction with specific molecular targets and pathways. It primarily acts on calcium channels, modulating their activity and thereby influencing various physiological processes. This action is crucial for its therapeutic effects, particularly in cardiovascular diseases .
Comparison with Similar Compounds
- 1,4-Dihydropyridine
- 1,2-Dihydropyridine
- Tetrahydropyridinium salts
Comparison: 1,1-Dimethyl-1,4-dihydropyridin-1-ium is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other dihydropyridines. These properties make it particularly valuable in pharmaceutical applications .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and diverse reactivity make it a valuable subject of research, particularly in the development of new pharmaceuticals and industrial chemicals.
Properties
CAS No. |
860498-51-7 |
|---|---|
Molecular Formula |
C7H12N+ |
Molecular Weight |
110.18 g/mol |
IUPAC Name |
1,1-dimethyl-4H-pyridin-1-ium |
InChI |
InChI=1S/C7H12N/c1-8(2)6-4-3-5-7-8/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
YUDSMPGLBMDHSO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C=CCC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


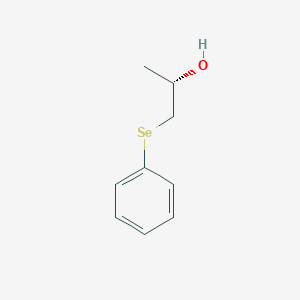

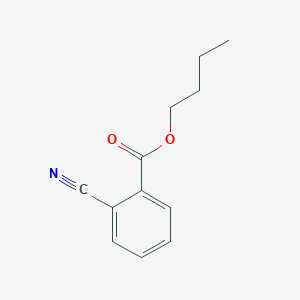
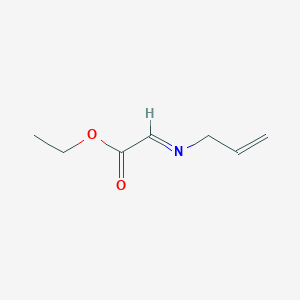
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)
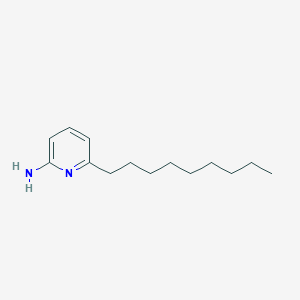
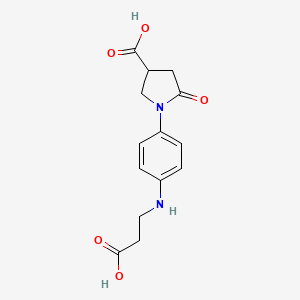
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
